molecular formula C20H32O4 B10827615 Leukotriene B4-d5

Leukotriene B4-d5

Cat. No.: B10827615
M. Wt: 341.5 g/mol
InChI Key: VNYSSYRCGWBHLG-SUCHLTMXSA-N
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Description

Leukotriene B4-d5 is a deuterated form of leukotriene B4, a potent lipid mediator involved in inflammatory responses. Leukotriene B4 is produced from arachidonic acid through the action of the enzyme arachidonate 5-lipoxygenase. It plays a crucial role in the recruitment and activation of immune cells, particularly neutrophils, to sites of inflammation . The deuterated form, this compound, is often used in scientific research to study the metabolic pathways and biological effects of leukotriene B4 due to its stability and distinguishable mass spectrometric properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Leukotriene B4-d5 involves the incorporation of deuterium atoms into the leukotriene B4 molecule. This can be achieved through various synthetic routes, including:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated precursors and optimized reaction conditions to ensure high yield and purity. The process may include:

Scientific Research Applications

Leukotriene B4-d5 has a wide range of applications in scientific research, including:

    Chemistry: Used as a stable isotope-labeled standard in mass spectrometry for the quantification of leukotriene B4 in biological samples.

    Biology: Employed in studies of leukotriene B4 metabolism and its role in inflammatory pathways.

    Medicine: Investigated for its potential therapeutic effects in inflammatory diseases and as a biomarker for disease progression.

    Industry: Utilized in the development of anti-inflammatory drugs and in the quality control of pharmaceutical products.

Mechanism of Action

Leukotriene B4-d5 exerts its effects by binding to specific receptors on the surface of immune cells, such as leukotriene B4 receptor 1 (BLT1) and leukotriene B4 receptor 2 (BLT2). This binding activates intracellular signaling pathways, including:

    Mitogen-Activated Protein Kinases (MAPK): Involved in the regulation of inflammatory responses.

    Phosphatidylinositol 3-Kinase/Protein Kinase B (PI3K/Akt): Plays a role in cell survival and proliferation.

    Nuclear Factor-κB (NF-κB): Regulates the expression of pro-inflammatory cytokines.

Comparison with Similar Compounds

Leukotriene B4-d5 can be compared with other similar compounds, such as:

    Leukotriene B4: The non-deuterated form, which has similar biological activities but lacks the stability and mass spectrometric properties of the deuterated form.

    Leukotriene C4, D4, and E4: These cysteinyl leukotrienes have different structures and functions, primarily involved in bronchoconstriction and allergic responses.

    Leukotriene B5: An omega-3 fatty acid-derived leukotriene with reduced inflammatory effects compared to leukotriene B4.

Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical studies.

Properties

Molecular Formula

C20H32O4

Molecular Weight

341.5 g/mol

IUPAC Name

(5S,6Z,8E,10E,12R,14Z)-19,19,20,20,20-pentadeuterio-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid

InChI

InChI=1S/C20H32O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-11,14-15,18-19,21-22H,2-5,12-13,16-17H2,1H3,(H,23,24)/b8-7+,9-6-,14-10+,15-11-/t18-,19-/m1/s1/i1D3,2D2

InChI Key

VNYSSYRCGWBHLG-SUCHLTMXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])CCC/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O

Canonical SMILES

CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O

Origin of Product

United States

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